2-Acetyl-1-furfurylpyrrole

Descripción general

Descripción

2-Acetyl-1-furfurylpyrrole is a natural product found in Glycyrrhiza glabra with data available.

Aplicaciones Científicas De Investigación

Food Science Applications

Flavoring Agent

One of the primary applications of AFPy is as a flavoring agent in food products. It contributes to the aroma profile of various foods, particularly in coffee and rice. The compound is known for its pleasant, popcorn-like aroma, which enhances the sensory experience of these foods.

- Coffee : Studies have shown that AFPy is present in roasted Arabica coffee, where it plays a significant role in the overall aroma profile. The compound's volatility and low detection thresholds make it a key contributor to the sensory qualities of coffee beverages .

- Rice : In fragrant rice varieties, AFPy has been identified as a crucial odorant formed during cooking processes. Research indicates that baking fragrant rice at high temperatures increases the concentration of AFPy, thereby enhancing its aroma .

Aroma Characterization

Aroma characterization studies have utilized AFPy to understand better how different preparation methods affect flavor profiles. For instance:

- Headspace Solid Phase Microextraction (HS-SPME) : This technique has been employed to analyze volatile compounds in coffee, including AFPy. The results indicated optimal adsorption times for capturing the full range of aromatic compounds, highlighting AFPy's significance among them .

Aroma Profile in Coffee

A study conducted by Ribeiro et al. (2021) focused on predicting sensory properties of Brazilian Arabica coffee based on volatile composition analysis. The study utilized HS-SPME-GC-MS techniques to identify key odorants, including AFPy, demonstrating its impact on consumer preferences for coffee quality .

Fragrant Rice Analysis

Research by Wei et al. (2020) explored the formation pathways of AFPy during the baking of fragrant rice. The study established that specific conditions significantly influence the production of this compound, thereby affecting the overall sensory attributes of the cooked rice .

Data Tables

| Application | Source | Key Findings |

|---|---|---|

| Coffee Flavoring | Ribeiro et al., 2021 | Identified AFPy as a significant contributor to aroma in roasted Arabica coffee. |

| Rice Aroma | Wei et al., 2020 | Increased levels of AFPy correlated with baking time and temperature in rice. |

| Volatile Analysis | Jurnal Kimia Sains dan Aplikasi | Detected AFPy among other volatile compounds using HS-SPME techniques. |

Propiedades

Número CAS |

13678-73-4 |

|---|---|

Fórmula molecular |

C11H11NO2 |

Peso molecular |

189.21 g/mol |

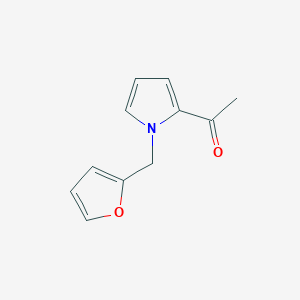

Nombre IUPAC |

1-[1-(furan-2-ylmethyl)pyrrol-2-yl]ethanone |

InChI |

InChI=1S/C11H11NO2/c1-9(13)11-5-2-6-12(11)8-10-4-3-7-14-10/h2-7H,8H2,1H3 |

Clave InChI |

AYCBWOMKZDMMQR-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=CN1CC2=CC=CO2 |

SMILES canónico |

CC(=O)C1=CC=CN1CC2=CC=CO2 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.